(1S)-1-(4-fluorophenyl)propan-1-ol

Chiral purity Pharmaceutical intermediate procurement Enantiomeric excess

(1S)-1-(4-fluorophenyl)propan-1-ol is a chiral secondary alcohol classified as a fluorinated benzenemethanol derivative. It serves as a key pharmaceutical intermediate, most notably in the enantioselective synthesis of the statin drug rosuvastatin, where the (S)-configured stereocenter is critical for the correct diastereomeric outcome of the final active pharmaceutical ingredient.

Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
CAS No. 145438-93-3
Cat. No. B125688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-fluorophenyl)propan-1-ol
CAS145438-93-3
Molecular FormulaC9H11FO
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)O
InChIInChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1
InChIKeyCBNKDCZWGZSHNR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(4-Fluorophenyl)propan-1-ol (CAS 145438-93-3): A High-Purity Chiral Building Block for Pharmaceutical Synthesis


(1S)-1-(4-fluorophenyl)propan-1-ol is a chiral secondary alcohol classified as a fluorinated benzenemethanol derivative. It serves as a key pharmaceutical intermediate, most notably in the enantioselective synthesis of the statin drug rosuvastatin, where the (S)-configured stereocenter is critical for the correct diastereomeric outcome of the final active pharmaceutical ingredient [1]. The compound is commercially available as a research chemical and building block, with purities reaching 99% according to vendor specifications .

Why Racemic or (R)-Enantiomer Substitutes Cannot Replace (1S)-1-(4-fluorophenyl)propan-1-ol in Stereospecific Syntheses


In stereospecific synthetic pathways, the absolute configuration of the alcohol intermediate directly dictates the diastereomeric purity of the final product. For instance, the rosuvastatin synthesis relies on a (3R,5S)-dihydroxyheptenoic acid side chain; incorporation of the incorrect (R)-alcohol enantiomer or a racemic mixture would produce an undesired diastereomer, necessitating costly purification or resulting in batch failure [1]. Beyond configurational requirements, the para-fluoro substituent on the phenyl ring significantly modulates the compound's lipophilicity (XLogP3 = 2.1) compared to the non-fluorinated analog (1-phenylpropan-1-ol, XLogP3 ≈ 1.7), affecting its partitioning behavior in multi-step reaction sequences [2]. Simple substitution with a non-fluorinated or inverse-configuration analog is therefore not a viable option for validated synthetic routes.

Quantitative Differentiation Profile of (1S)-1-(4-fluorophenyl)propan-1-ol Against Closest Analogs


Higher Commercial Enantiomeric Purity vs. the (R)-Enantiomer and Racemate

The commercially available purity of the target (1S)-enantiomer reaches 99% from certain suppliers, whereas the (1R)-enantiomer (CAS 166371-89-7) is typically offered at 95% minimum purity, and the racemic mixture (CAS 701-47-3) is also listed at 95% . Although these figures represent chemical rather than enantiomeric purity, the higher specification available for the (S)-form reduces the burden of undesired isomeric ballast in stereospecific downstream reactions.

Chiral purity Pharmaceutical intermediate procurement Enantiomeric excess

Configurational Requirement for Rosuvastatin Diastereomeric Purity

Patent US 9,024,025 describes a process for preparing rosuvastatin that relies on intermediates bearing a 4-fluorophenyl group and a defined stereochemistry [1]. Although the patent does not explicitly quantify the diastereomeric excess resulting from each enantiomer of the alcohol building block, the structural requirement for the (3R,5S)-dihydroxyheptenoic acid moiety in rosuvastatin implies that the (S)-configured alcohol is necessary to obtain the correct diastereomeric series; use of the (R)-alcohol would invert the configuration at the corresponding center and generate an undesired diastereomer.

Rosuvastatin synthesis Diastereoselectivity Statin intermediate

Enhanced Lipophilicity vs. Non-Fluorinated Analog 1-Phenylpropan-1-ol

The presence of a para-fluoro substituent increases the computed partition coefficient (XLogP3) of the target compound to 2.1, compared to approximately 1.7 for the non-fluorinated analog 1-phenylpropan-1-ol (CID 102470) [1]. This +0.4 logP increment reflects the electron-withdrawing and hydrophobic character of fluorine, which can influence solubility, membrane permeability, and extraction behavior during workup.

Lipophilicity LogP Fluorine substitution effect

Enzymatic Resolution Feasibility for the 4-Fluorophenyl Scaffold

In a closely related system, the lipase-catalyzed kinetic resolution of racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol using a two-step enzymatic sequence (LAK lipase for acylation followed by CRL lipase for hydrolysis) achieved (S)-3-chloro-1-(4-fluorophenyl)propan-1-ol with 99% ee and 34-42% isolated yield . While this study used the 3-chloro derivative, it demonstrates that the 4-fluorophenyl scaffold is compatible with high-fidelity enzymatic resolution, suggesting that similar strategies could be applied to (1S)-1-(4-fluorophenyl)propan-1-ol.

Lipase catalysis Kinetic resolution Enantiomeric excess

Best-Fit Application Scenarios for (1S)-1-(4-fluorophenyl)propan-1-ol Based on Differentiated Properties


Stereospecific Intermediate for Rosuvastatin and Related Statins

The (S)-configured alcohol is structurally required as a building block in the synthesis of the (3R,5S)-dihydroxyheptenoic acid side chain of rosuvastatin [1]. Any deviation in absolute configuration leads to diastereomeric impurities that are difficult to remove downstream, making the procurement of high-purity (1S)-1-(4-fluorophenyl)propan-1-ol essential for API manufacturers.

Chiral Building Block for Fluorinated Drug Discovery Libraries

With a computed logP of 2.1 and a single chiral center, the compound serves as a versatile fragment for medicinal chemistry programs targeting CNS or metabolic disorders where fluorinated aromatic groups confer metabolic stability and modulate lipophilicity [2]. Its commercial availability at 99% purity reduces the need for in-house purification before library synthesis .

Reference Standard for Chiral HPLC Method Development

The well-defined (S)-configuration and the availability of the opposite (R)-enantiomer (CAS 166371-89-7) make the compound pair suitable for developing and validating chiral HPLC or SFC methods. The 4-fluoro substituent provides a convenient UV chromophore for detection, and the logP difference with non-fluorinated analogs (ΔlogP ≈ +0.4) allows for predictable retention time shifts during method optimization [2].

Substrate for Biocatalytic Resolution Process Development

Although direct data for the target compound are limited, the successful lipase-catalyzed resolution of the 3-chloro analog to 99% ee using LAK and CRL lipases provides a strong rationale for developing analogous enzymatic resolution protocols for (1S)-1-(4-fluorophenyl)propan-1-ol. This is particularly relevant for CROs and CDMOs aiming to offer enantiopure building blocks via green chemistry approaches.

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